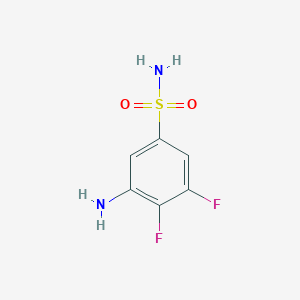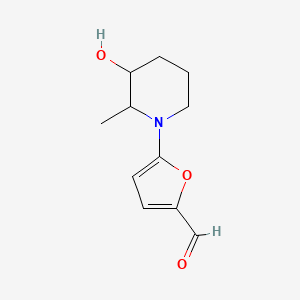![molecular formula C8H15BrOS B13191998 3-(Bromomethyl)-3-[2-(methylsulfanyl)ethyl]oxolane](/img/structure/B13191998.png)
3-(Bromomethyl)-3-[2-(methylsulfanyl)ethyl]oxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromomethyl)-3-[2-(methylsulfanyl)ethyl]oxolane is an organic compound that belongs to the class of oxolanes. Oxolanes are five-membered ring compounds containing one oxygen atom. This particular compound features a bromomethyl group and a methylsulfanyl ethyl group attached to the oxolane ring, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-[2-(methylsulfanyl)ethyl]oxolane typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving diols or other suitable precursors.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Attachment of the Methylsulfanyl Ethyl Group: This step can involve nucleophilic substitution reactions where a suitable ethylating agent reacts with a thiol precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for high yield, and ensuring the purity of the final product through purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Bromomethyl)-3-[2-(methylsulfanyl)ethyl]oxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The oxolane ring can be reduced under specific conditions to form corresponding alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, or thiols can be used under mild conditions.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or other peroxides.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or thioethers.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Alcohols or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the modification of biomolecules or as a building block in drug design.
Medicine: Could be explored for its biological activity or as a precursor in the synthesis of pharmaceuticals.
Industry: Used in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 3-(Bromomethyl)-3-[2-(methylsulfanyl)ethyl]oxolane would depend on its specific application. For example, in nucleophilic substitution reactions, the bromomethyl group acts as an electrophile, facilitating the attack by nucleophiles. In biological systems, the compound could interact with specific enzymes or receptors, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Chloromethyl)-3-[2-(methylsulfanyl)ethyl]oxolane: Similar structure but with a chlorine atom instead of bromine.
3-(Bromomethyl)-3-[2-(ethylsulfanyl)ethyl]oxolane: Similar structure but with an ethylsulfanyl group instead of methylsulfanyl.
3-(Bromomethyl)-3-[2-(methylsulfanyl)propyl]oxolane: Similar structure but with a propyl group instead of ethyl.
Eigenschaften
Molekularformel |
C8H15BrOS |
|---|---|
Molekulargewicht |
239.18 g/mol |
IUPAC-Name |
3-(bromomethyl)-3-(2-methylsulfanylethyl)oxolane |
InChI |
InChI=1S/C8H15BrOS/c1-11-5-3-8(6-9)2-4-10-7-8/h2-7H2,1H3 |
InChI-Schlüssel |
XMRUGYSBOUZQPX-UHFFFAOYSA-N |
Kanonische SMILES |
CSCCC1(CCOC1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[5-(Trifluoromethyl)pyridin-2-yl]amino}propanoic acid](/img/structure/B13191919.png)

![3-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B13191929.png)

![1-{[4-(Aminomethyl)phenyl]sulfonyl}piperidin-4-ol](/img/structure/B13191953.png)


![[3-(Chloromethyl)pentan-3-yl]cyclopropane](/img/structure/B13191965.png)






